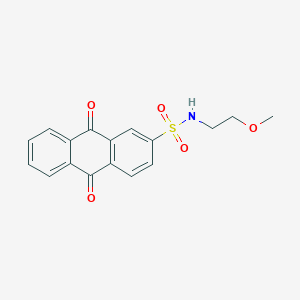![molecular formula C22H16ClN3O2 B2780346 Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate CAS No. 330202-19-2](/img/structure/B2780346.png)
Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes “Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate”, often involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of “this compound” consists of 22 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms. The molecular weight of this compound is 389.84.Chemical Reactions Analysis
Quinazolinone derivatives, including “this compound”, have been shown to undergo various chemical reactions. These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .科学的研究の応用
Anticancer Applications
Quinazoline derivatives have shown promising anticancer activities. The synthesis and characterization of new quinazolines as potential antimicrobial agents have been explored, indicating their broader utility in therapeutic applications (Desai et al., 2007). Moreover, studies on quinazolinones have revealed their potential as anticancer agents, highlighting their ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells (Minegishi et al., 2015). The exploration of novel quinazolinone derivatives for their synthesis, molecular docking, and biological potentials further underscores their significance in cancer research, demonstrating their potential in targeting specific enzymes and pathways involved in cancer progression (Borik et al., 2021).
Antimicrobial Activity
Quinazoline derivatives have also been studied for their antimicrobial properties. The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives and quinazolin-4-one derivatives underscore their potential in combating various bacterial and fungal infections (Bektaş et al., 2010; Habib et al., 2012). These studies provide valuable insights into the structural requirements and mechanisms through which these compounds exert their antimicrobial effects.
Chemical Inhibition and Molecular Interactions
Quinazoline derivatives have been identified as inhibitors of various biochemical processes. For instance, compounds have been developed to inhibit cyclic GMP phosphodiesterase, demonstrating the potential of quinazolines in modulating cellular signaling pathways (Takase et al., 1993). Additionally, quinazolinones have been explored for their luminescent properties and photo-induced electron transfer, suggesting their utility in biochemical assays and molecular imaging (Gan et al., 2003).
将来の方向性
Quinazolinone derivatives, including “Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate”, have shown a wide range of biological properties, making them a promising direction in medicinal chemistry . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
特性
IUPAC Name |
methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-21(27)15-7-10-17(11-8-15)24-22-25-19-12-9-16(23)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKXJTNHGMZMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
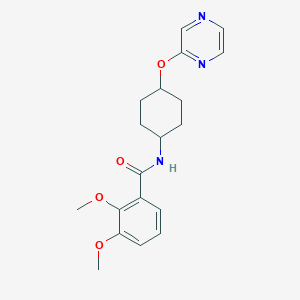
![(1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2780265.png)
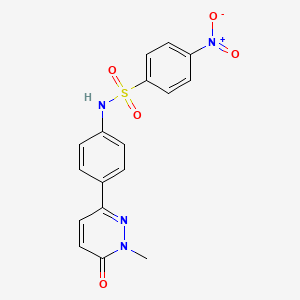
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780268.png)
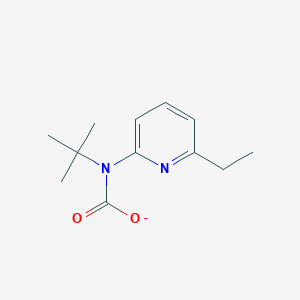
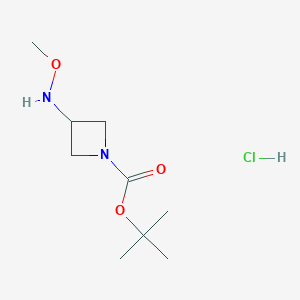
![4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2780272.png)
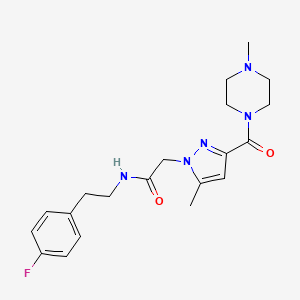
![2-{4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide](/img/structure/B2780275.png)
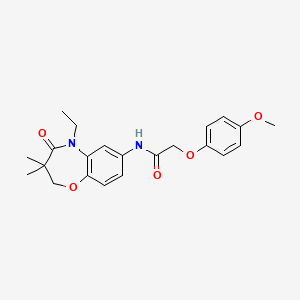
![N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2780278.png)
![2-(5-chloro-2-methylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2780279.png)
![2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2780285.png)
